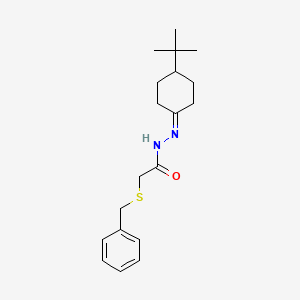
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Methylene Blue, which is a well-known dye used in various applications. However, recent research has shown that Methylene Blue has several other potential applications, including its use in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of Methylene Blue is not fully understood. However, it is believed to work by increasing the production of ATP in cells, which can improve cellular function. It can also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Methylene Blue has several biochemical and physiological effects. It can increase the production of ATP in cells, which can improve cellular function. It can also act as an antioxidant and protect cells from oxidative stress. Additionally, it can improve blood flow and oxygenation in tissues, which can improve overall tissue function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene Blue has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research on Methylene Blue. One potential application is its use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another potential application is its use in the treatment of cancer. Additionally, Methylene Blue may have applications in the field of regenerative medicine, as it can improve cellular function and tissue oxygenation. Further research is needed to fully understand the potential applications of Methylene Blue and its mechanism of action in different scientific research fields.
In conclusion, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate, also known as Methylene Blue, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in various scientific research fields, including its use in the treatment of neurological disorders and cancer. Further research is needed to fully understand the potential applications of Methylene Blue and its mechanism of action in different scientific research fields.
Métodos De Síntesis
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate involves the reaction of N-benzoyl-L-methionine with thionyl chloride to form N-benzoyl-L-methionine thioester. This thioester is then reacted with 10H-phenothiazine in the presence of a base to form the final product, Methylene Blue.
Aplicaciones Científicas De Investigación
Methylene Blue has been extensively studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects and can improve cognitive function in patients with neurological disorders such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-33-16-15-19(27-25(30)18-9-3-2-4-10-18)26(31)32-17-24(29)28-20-11-5-7-13-22(20)34-23-14-8-6-12-21(23)28/h2-14,19H,15-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGQTKNXRCMQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)methioninate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)

![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)